molecular formula C13H13ClN4 B3047682 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride CAS No. 1431963-77-7

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride

Cat. No.: B3047682
CAS No.: 1431963-77-7
M. Wt: 260.72
InChI Key: XMUZJIYBLGTIPF-UHFFFAOYSA-N
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Description

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride is a hydrochloride salt of a pyridinamine derivative bearing a 2-methylbenzimidazole substituent at the 6-position of the pyridine ring. The compound is identified by synonyms such as MFCD25371164 and AKOS024395280 and is listed in supplier catalogs for research applications .

Properties

IUPAC Name

6-(2-methylbenzimidazol-1-yl)pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4.ClH/c1-9-16-11-4-2-3-5-12(11)17(9)13-7-6-10(14)8-15-13;/h2-8H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUZJIYBLGTIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=NC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-77-7
Record name 3-Pyridinamine, 6-(2-methyl-1H-benzimidazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Substitution Reaction: The methyl group is introduced at the 2-position of the benzimidazole ring through alkylation reactions.

    Coupling with Pyridine: The pyridine moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Hydrochloride Salts of Pyridinamines and Anilines

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS/Supplier Codes
6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine HCl C₁₃H₁₄ClN₄ (calculated) 261.45 (calculated) 2-Methylbenzimidazol-1-yl at pyridine-6 MFCD25371164, AKOS024395280
6-(Trifluoromethoxy)pyridin-3-amine HCl C₆H₅ClF₃N₂O 201.63 Trifluoromethoxy at pyridine-6 Not provided
3-(Difluoromethyl)-2-methylaniline HCl C₈H₁₀ClF₂N 193.63 Difluoromethyl and methyl groups on benzene ring Not provided
3,4-Dihydro-2H-1-benzopyran-7-amine HCl C₉H₁₂ClNO 185.66 Benzopyran ring system with amine at position 7 Not provided

Key Observations:

Structural Complexity: The target compound features a bicyclic benzimidazole group, distinguishing it from simpler pyridinamine derivatives like 6-(trifluoromethoxy)pyridin-3-amine HCl. This moiety may enhance π-π stacking or receptor-binding interactions compared to monocyclic analogs.

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy group in C₆H₅ClF₃N₂O introduces strong electron-withdrawing effects, which could alter electronic distribution and reactivity compared to the electron-rich benzimidazole group. Hydrogen-Bonding Potential: The NH group in benzimidazole may offer additional hydrogen-bonding sites, unlike the purely hydrophobic trifluoromethoxy or difluoromethyl groups.

Implications of Structural Differences

While experimental data on biological activity or material properties are absent in the provided sources, structural analysis suggests the following hypotheses:

  • Bioactivity : The benzimidazole group is a common pharmacophore in kinase inhibitors and antimicrobial agents. Its presence in the target compound could confer affinity for similar biological targets compared to simpler amines .
  • Solubility : The hydrochloride salt form improves aqueous solubility across all listed compounds, but the bulkier benzimidazole substituent might reduce solubility relative to smaller analogs.
  • Synthetic Accessibility : Compounds like 3-(difluoromethyl)-2-methylaniline HCl (C₈H₁₀ClF₂N) may be synthesized via direct halogenation or Friedel-Crafts reactions, whereas the target compound likely requires multi-step coupling of benzimidazole and pyridine precursors.

Biological Activity

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride is a heterocyclic compound that incorporates both benzimidazole and pyridine moieties, contributing to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN4C_{13}H_{13}ClN_4, with a molecular weight of approximately 260.72 g/mol. The presence of both the benzimidazole and pyridine rings enhances its chemical reactivity and biological activity profiles, making it a valuable candidate for therapeutic applications.

PropertyValue
Molecular FormulaC13H13ClN4C_{13}H_{13}ClN_4
Molecular Weight260.72 g/mol
CAS Number1431963-77-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
  • Methyl Group Introduction : The methyl group is introduced at the 2-position of the benzimidazole ring via alkylation.
  • Pyridine Coupling : The pyridine moiety is incorporated through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

These synthetic methods can be optimized for yield and purity, utilizing techniques such as continuous flow reactors and high-throughput screening.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

Anticancer Properties

The compound has shown promising results in anticancer research:

  • Mechanism of Action : It interacts with specific molecular targets, including enzymes and nucleic acids, modulating biological pathways that lead to apoptosis in cancer cells.
  • Case Studies : In one study, the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, it demonstrated an IC50 value of 6.26±0.33μM6.26\pm 0.33\mu M against HCC827 cells, which was significantly lower than values obtained in 3D assays (IC50 = 20.46±8.63μM20.46\pm 8.63\mu M) .

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, although further research is required to elucidate its mechanisms and efficacy against specific viral pathogens.

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Study FocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in cancer cells; IC50 values low
Mechanism of ActionModulates enzyme activity; interacts with nucleic acids

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride
Reactant of Route 2
6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride

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